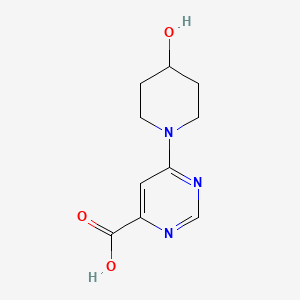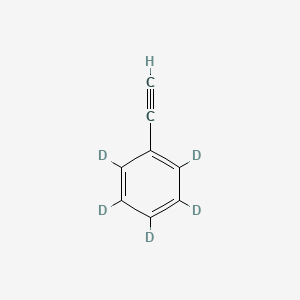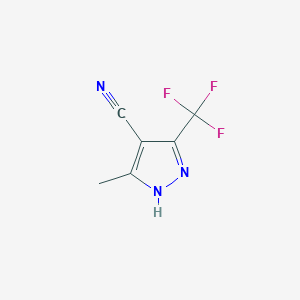amine CAS No. 1340051-78-6](/img/structure/B1466212.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Overview
Description
“(1,3-dimethyl-1H-pyrazol-4-yl)methylamine” is a pyrazole derivative. Pyrazole derivatives have been extensively studied in recent years due to their potential applications in various fields of research and industry .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, one study showed the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reconsidered the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. For example, one study showed that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In addition, new pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. For instance, one study showed that 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Cytotoxic Agents
This compound has been used in the design and synthesis of novel cytotoxic agents . A series of derivatives were synthesized and screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of these derivatives exhibited promising cytotoxic activity .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral activity . They have been used in the preparation of antiviral agents that have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Antileishmanial Activity
The compound has potential applications in antileishmanial activity. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound .
Anticancer Activity
The compound has been used in the design and synthesis of novel anticancer agents . The structure-activity relationship (SAR) study reveals that the derivatives embedded with electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to the standard .
Antibacterial Activity
Pyrazole derivatives, which share a similar structure with the compound , have been found to possess antibacterial activity . This makes them of interest in the development of new antibacterial agents .
Anti-inflammatory Activity
Pyrazole derivatives have also been found to possess anti-inflammatory activity . This suggests potential applications of the compound in the development of new anti-inflammatory agents .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Safety and Hazards
Future Directions
The future directions of research on pyrazole derivatives are promising. For instance, one study suggested that novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)10-5-9-6-12(4)11-8(9)3/h6-7,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFYCADYRPYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
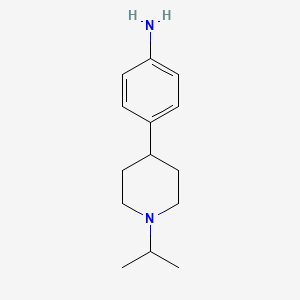

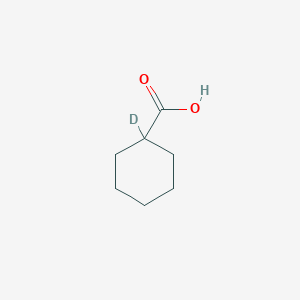

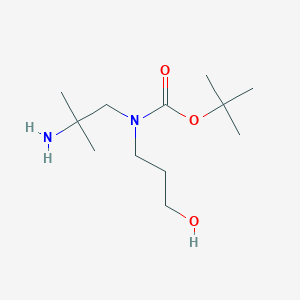
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
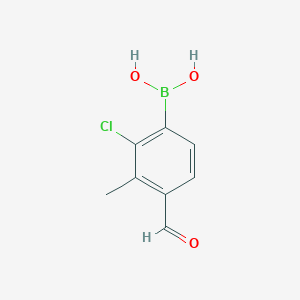
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
